[(4aS,6R,7R,8R,8aS)-2-acetamido-8a-acetyl-6,7-dihydroxy-6-methyl-4-oxo-4a,5,7,8-tetrahydro-3H-quinazolin-8-yl] acetate
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Overview
Description
[(4aS,6R,7R,8R,8aS)-2-acetamido-8a-acetyl-6,7-dihydroxy-6-methyl-4-oxo-4a,5,7,8-tetrahydro-3H-quinazolin-8-yl] acetate is a complex organic compound with a unique structure that includes multiple chiral centers and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4aS,6R,7R,8R,8aS)-2-acetamido-8a-acetyl-6,7-dihydroxy-6-methyl-4-oxo-4a,5,7,8-tetrahydro-3H-quinazolin-8-yl] acetate involves multiple steps, including the formation of the quinazolinone core, introduction of hydroxyl groups, and acetylation. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(4aS,6R,7R,8R,8aS)-2-acetamido-8a-acetyl-6,7-dihydroxy-6-methyl-4-oxo-4a,5,7,8-tetrahydro-3H-quinazolin-8-yl] acetate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, [(4aS,6R,7R,8R,8aS)-2-acetamido-8a-acetyl-6,7-dihydroxy-6-methyl-4-oxo-4a,5,7,8-tetrahydro-3H-quinazolin-8-yl] acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its multiple functional groups make it a versatile probe for investigating biochemical processes.
Medicine
In medicine, this compound has potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it valuable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of [(4aS,6R,7R,8R,8aS)-2-acetamido-8a-acetyl-6,7-dihydroxy-6-methyl-4-oxo-4a,5,7,8-tetrahydro-3H-quinazolin-8-yl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [(4aS,6R,7R,8R,8aS)-2-acetamido-8a-acetyl-6,7-dihydroxy-6-methyl-4-oxo-4a,5,7,8-tetrahydro-3H-quinazolin-8-yl] acetate
- [(2S,4aS,5S,7R,8R,8aS)-4,4a-Diformyl-5-methoxy-7,8-dimethyl-8-[(2E)-3-methyl-2,4-pentadien-1-yl]-1,2,4a,5,6,7,8,8a-octahydro-2-naphthalenyl acetate]
- [(2S,4aS,5S,7R,8R,8aS)-4,4a-Diformyl-5-hydroxy-7,8-dimethyl-8-[(2E)-3-methyl-2,4-pentadien-1-yl]-1,2,4a,5,6,7,8,8a-octahydro-2-naphthalenyl acetate]
Uniqueness
This compound stands out due to its specific arrangement of functional groups and chiral centers. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
86971-01-9 |
---|---|
Molecular Formula |
C15H21N3O7 |
Molecular Weight |
355.34 g/mol |
IUPAC Name |
[(4aS,6R,7R,8R,8aS)-2-acetamido-8a-acetyl-6,7-dihydroxy-6-methyl-4-oxo-4a,5,7,8-tetrahydro-3H-quinazolin-8-yl] acetate |
InChI |
InChI=1S/C15H21N3O7/c1-6(19)15-9(12(23)17-13(18-15)16-7(2)20)5-14(4,24)10(22)11(15)25-8(3)21/h9-11,22,24H,5H2,1-4H3,(H2,16,17,18,20,23)/t9-,10-,11+,14-,15+/m1/s1 |
InChI Key |
WZJXTQSXSYWOIB-ZNLHFFCSSA-N |
Isomeric SMILES |
CC(=O)[C@]12[C@H](C[C@@]([C@@H]([C@@H]1OC(=O)C)O)(C)O)C(=O)NC(=N2)NC(=O)C |
Canonical SMILES |
CC(=O)C12C(CC(C(C1OC(=O)C)O)(C)O)C(=O)NC(=N2)NC(=O)C |
Origin of Product |
United States |
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